1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride

Overview

Description

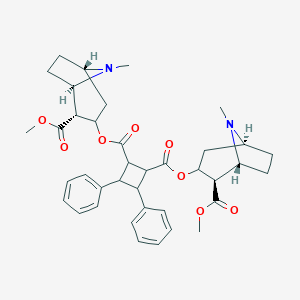

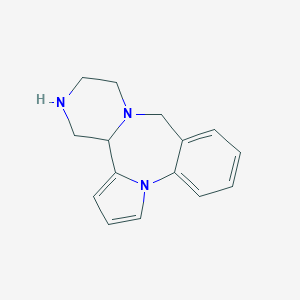

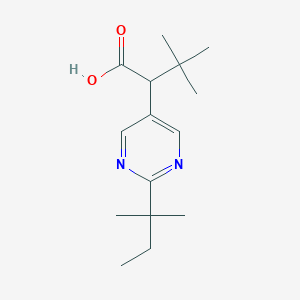

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride is a chemical compound with the CAS Number: 27776-21-2. It has a molecular weight of 323.27 . It is a solid substance at room temperature .

Molecular Structure Analysis

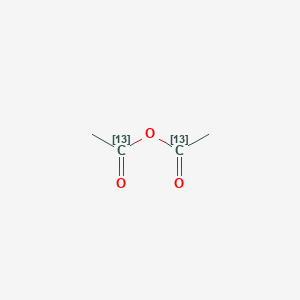

The IUPAC name for this compound is 2-(1-{(E)-[1-(4,5-dihydro-1H-imidazol-2-yl)-1-methylethyl]diazenyl}-1-methylethyl)-4,5-dihydro-1H-imidazole dihydrochloride . The InChI code is 1S/C12H22N6.2ClH/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10;;/h5-8H2,1-4H3,(H,13,14)(H,15,16);2*1H/b18-17+;; .Physical And Chemical Properties Analysis

This compound has a boiling point of 413.3°C at 760 mmHg and a melting point of 188-193°C .Scientific Research Applications

Initiator in Polymerization

This compound is used as an initiator in the synthesis of ultra-high relative molecular mass polyacrylamide . It can conduct a smooth, stable, and controllable decomposition reaction and initiate polymerization efficiently at low temperature and concentration .

Thermal Behavior Analysis

The compound has been used in the study of thermal behavior using Differential Scanning Calorimetry (DSC) and Simultaneous Thermogravimetric Analyzer (STA) tests . This helps in understanding the thermal stability of the compound, thus effectively preventing the thermal hazard and loss of control of the compound in the process of production, transportation, and storage .

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be a water-soluble azo polymerization initiator , suggesting that its primary targets are likely to be monomers in a polymerization reaction.

Mode of Action

This compound acts as a polymerization initiator . It decomposes to generate free radicals, which can initiate the polymerization of monomers .

Biochemical Pathways

The compound is involved in the polymerization of water-soluble vinyl monomers .

Pharmacokinetics

It is known to be soluble in water , which could influence its absorption and distribution.

Result of Action

The primary result of the action of this compound is the initiation of polymerization, leading to the formation of polymers from monomers .

Action Environment

The compound is active at low temperatures, with a 10-hour half-life decomposition temperature as low as 44°C . This suggests that temperature is a key environmental factor influencing its action, efficacy, and stability.

properties

IUPAC Name |

bis[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]diazene;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6.2ClH/c1-11(2,9-13-5-6-14-9)17-18-12(3,4)10-15-7-8-16-10;;/h5-8H2,1-4H3,(H,13,14)(H,15,16);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSPZZSGTIBOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NCCN1)N=NC(C)(C)C2=NCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0049444 | |

| Record name | 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals | |

| Record name | 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride | |

CAS RN |

27776-21-2 | |

| Record name | 1H-Imidazole, 2,2'-[1,2-diazenediylbis(1-methylethylidene)]bis[4,5-dihydro-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-(Diazene-1,2-diyldiethane-1,1-diyl)bis-4,5-dihydro-1H-imidazole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0049444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[azobis(1-methylethylidene)]bis[4,5-dihydro-1H-imidazole dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of AIBI?

A1: AIBI decomposes thermally to generate alkyl radicals . These radicals can initiate polymerization reactions or induce cellular stress , making it useful in various applications.

Q2: How does AIBI contribute to sonodynamic therapy (SDT)?

A2: AIBI enhances SDT in two ways: (1) Under ultrasound irradiation, it decomposes into alkyl radicals and nitrogen bubbles. (2) The nitrogen bubbles enhance acoustic cavitation, increasing the penetration of therapeutic nanoparticles into tumors , .

Q3: What is the role of AIBI in polymerization reactions?

A3: AIBI acts as a radical initiator in various polymerization techniques like emulsion, dispersion, and free radical polymerization , , . It initiates the formation of polymer chains by providing free radicals.

Q4: How does AIBI impact cells and induce cell death?

A4: AIBI generates alkyl radicals that can induce apoptosis in cells, potentially through caspase activation . This cell-killing potential makes it a potential candidate for anti-cancer therapies.

Q5: What is the molecular formula and weight of AIBI?

A5: AIBI has a molecular formula of C12H22N6·2HCl and a molecular weight of 323.33 g/mol .

Q6: How does temperature affect AIBI's performance?

A6: AIBI decomposes at mild temperatures (37–40°C) to generate radicals . This temperature sensitivity allows for controlled radical generation in various applications.

Q7: Can AIBI be used with different monomers in polymerization?

A7: Yes, AIBI has shown compatibility with various monomers, including vinyl acetate, acrylate, styrene, acrylamide, and methacrylates , , , making it versatile for synthesizing different polymers.

Q8: What is the role of AIBI in preparing water-redispersible polymer powders?

A8: AIBI can be used as both an initiator and stabilizer in surfactant-free emulsion polymerization, leading to latexes that can be readily redispersed in water after drying .

Q9: How should AIBI be stored to maintain its stability?

A9: To prevent decomposition, AIBI should be stored at temperatures below 30°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.